
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Bromination: The chroman derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-(trifluoromethyl)chroman-4-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Bromo-8-(trifluoromethyl)chroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
6-Bromo-8-(trifluoromethyl)chroman-4-one: Contains a carbonyl group, which significantly alters its reactivity and biological activity.
Uniqueness
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is unique due to its specific stereochemistry (S)-configuration, which can influence its interaction with biological targets and its overall biological activity
Eigenschaften
Molekularformel |
C10H9BrF3NO |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
(4S)-6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI-Schlüssel |
JIAGCWGLGNNKFC-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)Br |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


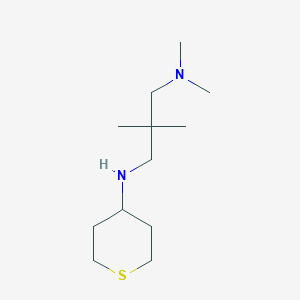
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)
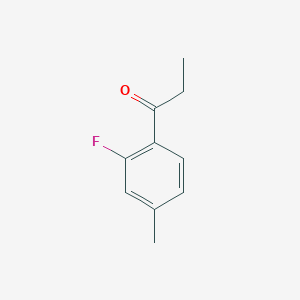
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

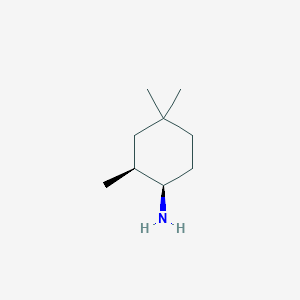
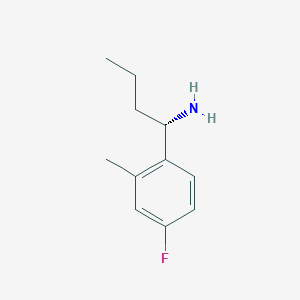


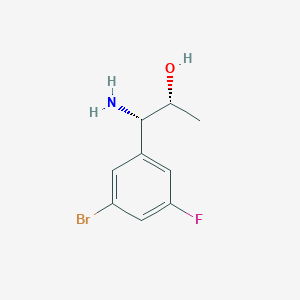


![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
